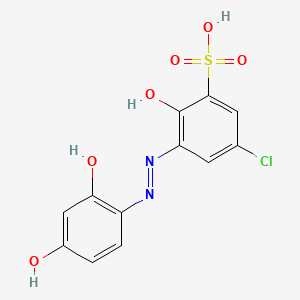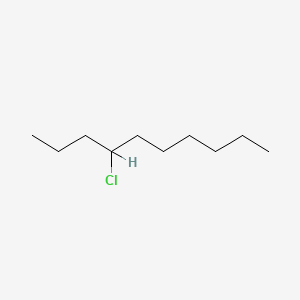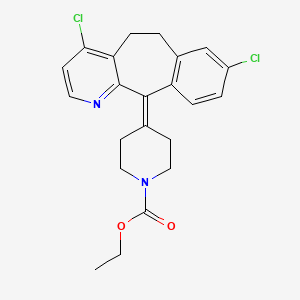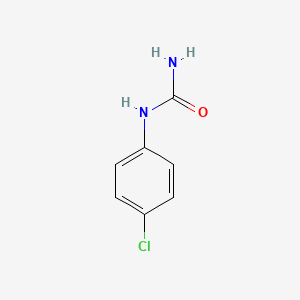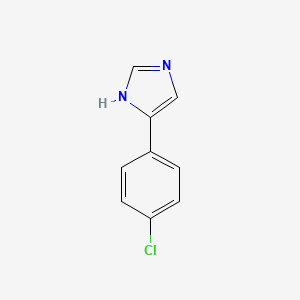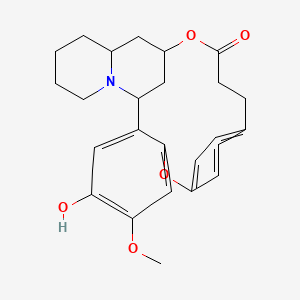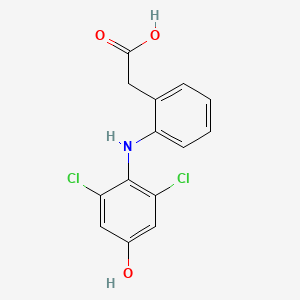
A-674563
概述
描述
科学研究应用
A-674563 因其在科学研究中的应用而得到广泛研究,特别是在化学、生物学、医学和工业领域:
化学: 用作研究激酶抑制和相关途径的工具化合物。
生物学: 研究其对各种细胞系中细胞周期进程和凋亡的影响。
作用机制
A-674563 通过选择性抑制 AKT1 发挥作用,AKT1 是细胞生长和存活途径的关键调节因子。该化合物与 AKT1 的 ATP 结合位点结合,阻止其激活以及随后对下游靶点的磷酸化。 这种抑制导致癌细胞中细胞周期进程的改变和凋亡的诱导 .
安全和危害
A-674563 is toxic and can cause skin irritation and serious eye damage . It may also damage fertility or the unborn child and may cause damage through prolonged or repeated exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
未来方向
生化分析
Biochemical Properties
A-674563 functions as an inhibitor of AKT1 with a Ki value of 11 nM . It also exhibits inhibitory activity against other kinases, including protein kinase A (PKA), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK3β) . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways that are critical for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound inhibits cell growth more effectively than the pan-AKT inhibitor MK-2206 . The compound induces cell cycle arrest and apoptosis in these cells by modulating key signaling pathways, including the AKT and CDK2 pathways . Additionally, this compound has demonstrated anti-proliferative and cytotoxic effects in melanoma cells, where it induces apoptosis through both AKT-dependent and AKT-independent mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β and MDM2, which are involved in cell survival and proliferation . Furthermore, this compound also inhibits CDK2 activity, contributing to its anti-proliferative effects in cancer cells . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including weight loss and organ damage . These findings emphasize the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of AKT1 and CDK2 . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, this compound’s inhibition of GSK3β influences glycogen metabolism, further highlighting its impact on cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution is critical for its activity, as it allows this compound to interact with its target enzymes and exert its inhibitory effects .
化学反应分析
A-674563 经历各种化学反应,包括:
氧化和还原:
取代: 它可以进行取代反应,特别是涉及其芳香环。
常用试剂和条件: 典型的试剂包括氧化剂和还原剂,而条件根据所需的反应而异。
主要产物: 形成的主要产物取决于所应用的特定反应和条件.
相似化合物的比较
与其他泛 AKT 抑制剂(如 MK-2206)相比,A-674563 在选择性抑制 AKT1 方面独一无二。类似的化合物包括:
MK-2206: 一种靶向所有三种 AKT 亚型的泛 AKT 抑制剂。
PHA-848125: 一种 CDK2 抑制剂,在靶途径方面有一些重叠。
H-89 2HCl: 一种具有更广泛激酶抑制谱的 PKA 抑制剂
This compound 因其在降低癌细胞存活方面的更高效率及其对 AKT1 的选择性抑制而脱颖而出,使其成为癌症研究和潜在治疗开发中宝贵的工具 .
准备方法
A-674563 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和工业生产方法在公共领域中不易获得。 已知该化合物在二甲基亚砜 (DMSO) 中重构,用于实验使用 .
属性
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-73-2 | |
| Record name | A-674563 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-674563 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | A-674563 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-674563 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


